N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Description
N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacterial PPTase, thereby affecting bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of bacteria . It attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This disruption of secondary metabolism can thwart bacterial growth .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of the action of this compound is the attenuation of secondary metabolism and thwarting of bacterial growth . It also possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound.
Biochemical Analysis
Biochemical Properties
N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of various proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes or receptors, and modulates their activity. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound can affect its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
N-[3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyrazolo[1,5-a]pyridin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c1-13(30)26-15-4-5-29-17(10-15)16(12-25-29)19(31)28-8-6-27(7-9-28)18-3-2-14(11-24-18)20(21,22)23/h2-5,10-12H,6-9H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEHYAQWRBUQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.